molecular formula C15H22FN B11732574 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B11732574
M. Wt: 235.34 g/mol
InChI Key: BNRLISKFCUCZCP-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a research chemical with the molecular formula C15H22FN and a molecular weight of 235.34 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a 4-fluorophenyl group and a butylamine chain. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Butylamine Chain: The butylamine chain is attached through an amination reaction, where an amine group is introduced to the cyclobutyl ring.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism and pharmacokinetics.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:

    1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

    1-[1-(4-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine: The presence of a bromine atom can influence the compound’s physical properties and interactions with molecular targets.

    1-[1-(4-Methylphenyl)cyclobutyl]-3-methyl-1-butylamine: The methyl group can affect the compound’s lipophilicity and metabolic stability.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22FN

Molecular Weight

235.34 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22FN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3

InChI Key

BNRLISKFCUCZCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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